

# A Comparative Review of Complications Associated with Pantopaque and Myodil

Author: BenchChem Technical Support Team. Date: December 2025



An Objective Analysis for Researchers and Drug Development Professionals

Pantopaque and Myodil, both trade names for the oil-based myelographic contrast agent **iophendylate**, were widely used for decades before the advent of water-soluble agents and advanced imaging techniques like MRI. While instrumental in diagnosing spinal pathologies, their use has been linked to significant long-term complications, primarily chronic adhesive arachnoiditis. This guide provides a comparative review of the complications associated with these chemically identical contrast agents, presenting available quantitative data, detailing experimental protocols from key studies, and visualizing the proposed inflammatory pathways.

## **Performance and Complication Profile**

Pantopaque and Myodil are formulations of **iophendylate**, an iodized fatty acid ester. Due to their identical chemical composition, their complication profiles are indistinguishable. The primary and most severe complication associated with **iophendylate** is chronic adhesive arachnoiditis, an inflammatory condition of the arachnoid mater, one of the membranes surrounding the spinal cord. This condition can lead to debilitating chronic pain, neurological deficits, and syringomyelia.[1][2][3][4][5]

The incidence of clinically significant arachnoiditis following the use of Myodil has been reported to be approximately 1%. However, the actual prevalence is difficult to ascertain due to the delayed onset of symptoms, which can manifest decades after the initial procedure. Other reported, though less common, complications include aseptic meningitis, headache, and hypersensitivity reactions.



The retention of the oil-based medium within the subarachnoid space is a critical factor in the development of arachnoiditis. Unlike water-soluble agents, **iophendylate** is not readily absorbed by the body, and its incomplete removal post-myelography significantly increases the risk of a chronic inflammatory response.

## **Quantitative Data Summary**

Direct comparative studies of "Pantopaque" versus "Myodil" are absent in the scientific literature as they are the same compound. The following table summarizes quantitative data on the complications of **iophendylate** (Pantopaque/Myodil) from various studies, including comparisons with other contrast agents.



| Contrast Agent                          | Study<br>Population                      | Key<br>Complication                             | Incidence/Sev<br>erity                                                                                                               | Citation |
|-----------------------------------------|------------------------------------------|-------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|----------|
| lophendylate<br>(Pantopaque/My<br>odil) | Monkeys                                  | Arachnoiditis<br>(Inflammation<br>and Fibrosis) | Significantly more severe inflammation and fibrosis compared to metrizamide and control (CSF).                                       |          |
| lophendylate<br>(Myodil)                | Human (Clinical<br>Reports)              | Clinically<br>Significant<br>Arachnoiditis      | Approximately 1%                                                                                                                     |          |
| lophendylate<br>(Pantopaque/My<br>odil) | Human<br>(Retrospective<br>Study, n=109) | Chronic<br>Adhesive<br>Arachnoiditis            | 68 of 109 patients showed signs of arachnoiditis on MRI. Significantly related to pre- existing spinal stenosis or previous surgery. | _        |
| lophendylate<br>(Pantopaque/My<br>odil) | Human (Case<br>Reports)                  | Aseptic<br>Meningitis,<br>Hypersensitivity      | Documented but incidence not quantified.                                                                                             |          |
| Metrizamide<br>(water-soluble)          | Monkeys                                  | Arachnoiditis                                   | Minimal arachnoid changes, significantly less severe than iophendylate.                                                              |          |

# Experimental Protocols Animal Model of Iophendylate-Induced Arachnoiditis



Several experimental studies in animals, particularly monkeys and dogs, have been conducted to understand the pathophysiology of **iophendylate**-induced arachnoiditis. A representative experimental protocol is summarized below:

Objective: To compare the arachnoid response to intrathecally administered **iophendylate** and a water-soluble contrast agent (metrizamide).

Experimental Subjects: 16 monkeys.

### Methodology:

- Group Allocation:
  - Group 1 (n=8): Underwent myelography with **iophendylate** (Pantopaque).
  - Group 2 (n=4): Underwent myelography with metrizamide.
  - Group 3 (n=4): Control group, received only cerebrospinal fluid (CSF).
- Procedure:
  - Anesthesia was administered to the animals.
  - A lumbar puncture was performed to access the subarachnoid space.
  - The respective contrast agent or CSF was injected.
  - Myelographic imaging was performed.
- Follow-up:
  - The animals were observed for a period of 12 weeks.
  - At 12 weeks, all 16 animals underwent a second myelogram with metrizamide to radiographically assess for signs of arachnoiditis.
- Histopathological Analysis:
  - Following the second myelogram, the animals were euthanized.



- The spinal cords and meninges were harvested for histological examination.
- Tissues were sectioned and stained to evaluate the degree of inflammation and fibrosis in the arachnoid mater.

Key Findings: The study demonstrated that **iophendylate** produced a significantly more severe inflammatory reaction and fibrosis in the arachnoid mater compared to metrizamide and the control group. The cellular reaction to **iophendylate** was also qualitatively different.

# Pathophysiological Mechanisms and Signaling Pathways

The precise molecular signaling pathways leading to **iophendylate**-induced arachnoiditis have not been fully elucidated. However, based on the histopathological findings of a chronic inflammatory and fibrotic process, a plausible cascade of events can be proposed. The retained **iophendylate** droplets in the subarachnoid space act as a chronic foreign body irritant.

This irritation is believed to trigger a classic inflammatory response involving the activation of resident immune cells in the central nervous system, such as microglia and astrocytes, as well as the recruitment of peripheral immune cells. The pathogenesis involves a fibrovascular proliferation of the leptomeninges with granuloma formation and infiltration of lymphocytes, plasma cells, and foreign-body giant cells. This chronic inflammation leads to the deposition of collagen and the formation of adhesions, which can obliterate the subarachnoid space, tether nerve roots, and disrupt cerebrospinal fluid flow.

Below is a conceptual diagram illustrating the proposed inflammatory signaling cascade initiated by retained **iophendylate**.





Click to download full resolution via product page

Caption: Proposed inflammatory cascade in **iophendylate**-induced arachnoiditis.



The following diagram illustrates a simplified experimental workflow for investigating contrast agent complications in an animal model.





Click to download full resolution via product page

Caption: Experimental workflow for animal studies on myelographic contrast agents.

## Conclusion

The available evidence strongly indicates that the oil-based contrast agents Pantopaque and Myodil (iophendylate) pose a significant risk for the development of chronic adhesive arachnoiditis, a debilitating and painful condition. The risk is exacerbated by the retention of the agent in the subarachnoid space. While direct comparative data between the two brands is not applicable due to their identical nature, studies comparing iophendylate to newer, water-soluble agents have demonstrated the latter's superior safety profile in terms of inducing arachnoiditis. For researchers and professionals in drug development, the history of iophendylate serves as a critical case study in the importance of biocompatibility and long-term safety profiles of implantable or injectable medical products. Future research should focus on fully elucidating the specific molecular pathways involved in foreign body-induced arachnoiditis to develop targeted therapeutic interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Arachnoid response to contrast media: a comparison of iophendylate and metrizamide in experimental animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outpatient lumbar myelography. Analysis of complications after myelography comparing outpatients with inpatients PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiology of Contrast-Induced Neurotoxicity: A Narrative Review of Possible Mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thoracic spinal iophendylate-induced arachnoiditis mimicking an intramedullary spinal cord neoplasm. Case report PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iophendylate myelography induced thoracic arachnoiditis, arachnoid cyst and syrinx, four decades later PubMed [pubmed.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Review of Complications Associated with Pantopaque and Myodil]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672084#a-comparative-review-of-pantopaque-and-myodil-complications]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com